molecular formula C5H7BrN2 B13546148 3-(bromomethyl)-5-methyl-1H-pyrazole

3-(bromomethyl)-5-methyl-1H-pyrazole

Cat. No.: B13546148
M. Wt: 175.03 g/mol
InChI Key: SRJGKDHITZNPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-5-methyl-1H-pyrazole is a brominated pyrazole derivative with the molecular formula C₅H₇BrN₂ (molecular weight: ~175.03 g/mol). It features a pyrazole core substituted with a bromomethyl (-CH₂Br) group at position 3 and a methyl (-CH₃) group at position 3. This compound is synthesized via a reaction involving ethyl acetate extraction and purification by flash column chromatography, yielding a white waxy solid with high purity (92–100%) . The bromomethyl group renders it a versatile alkylating agent, making it valuable in pharmaceutical and agrochemical intermediate synthesis.

Properties

IUPAC Name

3-(bromomethyl)-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-2-5(3-6)8-7-4/h2H,3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJGKDHITZNPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation and Substitution Pattern

The key intermediate 5-substituted-1H-pyrazole derivatives are commonly synthesized by:

  • Step 1: Reacting methyl ketones with diethyl malonate to form β-ketoesters.
  • Step 2: Cyclization of β-ketoesters with hydrazine hydrate under reflux, yielding 5-substituted-1H-pyrazole-3-carboxylates.

This method is well-documented and provides good regioselectivity for substitution at the 5-position of the pyrazole ring.

Conversion of Ester to Alcohol

The ester group at the 3-position is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4) . This step is crucial as it introduces the hydroxymethyl functional group necessary for subsequent bromination.

Bromination of Hydroxymethyl Group

The hydroxymethyl intermediate is then converted to the bromomethyl derivative using phosphorus tribromide (PBr3) or alternatively bromine (Br2) under controlled conditions. This halogenation step is selective and efficient, yielding 3-(bromomethyl)-5-methyl-1H-pyrazole in good yields.

Representative Synthetic Scheme

Step Reagents/Conditions Product/Intermediate Notes
1 Methyl ketone + diethyl malonate, MgCl2, Et3N β-Ketoester intermediate Formation of β-ketoester
2 Hydrazine hydrate, reflux in EtOH 5-Methyl-1H-pyrazole-3-carboxylate Pyrazole ring cyclization
3 LiAlH4, anhydrous solvent 3-(Hydroxymethyl)-5-methyl-1H-pyrazole Reduction of ester to alcohol
4 PBr3 or Br2, CH3CN or suitable solvent This compound Halogenation to bromomethyl derivative

Experimental Details and Yields

A study by Wu et al. (2019) provides a detailed example of this synthetic route:

  • Starting from methyl ketones, β-ketoesters were synthesized via reaction with diethyl malonate in the presence of magnesium chloride and triethylamine.
  • Cyclization with hydrazine hydrate in refluxing ethanol yielded 5-substituted pyrazole carboxylates.
  • Reduction with lithium aluminum hydride converted the esters to alcohols.
  • Bromination using phosphorus tribromide in acetonitrile gave the target compound this compound with good purity and yield.

Spectroscopic data (MS, ^1H NMR, ^13C NMR) confirmed the structure and substitution pattern of the final product.

Alternative and Related Methods

Direct Bromination of Methyl Groups on Pyrazoles

While direct bromination of methyl groups on pyrazoles is theoretically possible using N-bromosuccinimide (NBS), this method often leads to mixtures and lower selectivity. The multi-step approach via hydroxymethyl intermediates remains preferred for regioselectivity and yield.

Summary Table of Preparation Methods

Methodology Key Reagents Advantages Limitations Reference
β-Ketoester formation + cyclization + reduction + bromination Diethyl malonate, hydrazine, LiAlH4, PBr3 High regioselectivity, good yields Multi-step, requires handling LiAlH4 and PBr3
Direct bromination of methyl group N-Bromosuccinimide (NBS) Simpler, fewer steps Lower selectivity, side reactions General knowledge
Pd-catalyzed cross-coupling Pd catalyst, boronic acids Useful for complex derivatives Not typical for simple bromomethyl pyrazoles

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 5-methyl-1H-pyrazole.

Scientific Research Applications

3-(Bromomethyl)-5-methyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

    Agrochemicals: It is used in the synthesis of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Material Science: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-5-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other enzymes involved in cancer cell proliferation. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 3-(bromomethyl)-5-methyl-1H-pyrazole and related brominated pyrazoles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound C₅H₇BrN₂ 175.03 Bromomethyl, methyl Alkylation, intermediate synthesis
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole C₁₆H₉BrF₄N₂ 384.15 Bromo, trifluoromethyl, phenyl Agrochemicals (electron-withdrawing groups)
5-(3-Bromophenyl)-1-methyl-1H-pyrazole C₁₀H₉BrN₂ 237.10 Bromophenyl, methyl Aryl halide coupling (e.g., Suzuki)
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde C₁₈H₁₃BrClN₂O 415.67 Bromophenyl, chlorobenzyl, carbaldehyde Condensation reactions, crystallography
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one C₁₃H₁₄Br₂N₂O 398.98 Bromo, bromomethyl, dihydro, ketone Dual substitution sites
(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol C₅H₇BrN₂O 191.03 Bromo, methyl, hydroxyl Solubility in protic solvents
5-Bromo-1-ethyl-3-nitro-1H-pyrazole C₅H₆BrN₃O₂ 220.02 Ethyl, nitro Electron-deficient ring (nitro group)
5-Bromo-1-methyl-1H-pyrazol-3-amine C₄H₆BrN₃ 176.01 Methyl, amine Nucleophilic coupling reactions

Crystallographic and Conformational Insights

  • The dihedral angles between pyrazole and aryl rings in 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde (74.91°) highlight steric effects absent in simpler derivatives like this compound .
  • Dihydro-pyrazolone structures (e.g., ) introduce ring strain, altering reactivity compared to fully aromatic pyrazoles .

Research Findings and Industrial Relevance

  • Synthetic Utility : this compound’s high-yield synthesis (92–100%) and bromomethyl group make it a preferred intermediate for functionalizing pyrazole cores .
  • Comparative Reactivity : Aryl bromides (e.g., ) are less reactive in alkylation but valuable in cross-coupling reactions, whereas bromomethyl derivatives excel in SN2 pathways .
  • Biological Screening : While carbaldehyde derivatives () are tested for anticancer activity, the target compound’s applications remain focused on synthetic chemistry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(bromomethyl)-5-methyl-1H-pyrazole, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : The synthesis typically involves bromination of pre-functionalized pyrazole precursors. Catalysts such as Lewis acids (e.g., AlCl₃) or phase-transfer agents are employed to enhance regioselectivity and yield. For example, controlled bromination at the methyl position requires inert atmospheres (N₂/Ar) and low temperatures (−10°C to 0°C) to prevent over-bromination or ring degradation . Solvent selection (e.g., dichloromethane or THF) and stoichiometric ratios of brominating agents (e.g., NBS or Br₂) are critical to suppress side reactions like ring-opening or polymerization .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl group at C5: δ ~2.3 ppm; bromomethyl at C3: δ ~4.5 ppm). IR confirms C-Br stretches (~550–600 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and intermolecular interactions. For example, orthogonal crystal systems (e.g., P2₁2₁2₁) with Z = 4 are common, and hydrogen-bonded chains along the a-axis are observed . Refinement via SHELXL ensures accurate displacement parameters and R-factor convergence (<0.05) .

Q. What factors influence the compound’s stability during storage, and how can degradation be mitigated?

  • Methodological Answer : The bromomethyl group is prone to hydrolysis under humid conditions. Storage in anhydrous solvents (e.g., acetonitrile) at −20°C in amber vials minimizes light-induced radical degradation. Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/v can inhibit oxidative decomposition . Periodic NMR and TLC monitoring are recommended for long-term stability assessment.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches (e.g., unexpected peaks in NMR)?

  • Methodological Answer : Contradictions often arise from residual solvents, diastereomers, or incomplete purification. Techniques include:

  • 2D NMR (COSY, HSQC) : Assigns coupling networks to distinguish regioisomers or confirm bromomethyl positioning .
  • Mass Spectrometry (HRMS) : Detects halogen isotopic patterns (e.g., ⁷⁹Br/⁸¹Br doublet) to verify molecular integrity .
  • SCXRD : Definitive structural elucidation to rule out polymorphic or conformational variants .

Q. What computational methods predict the solubility and solvent interactions of this compound?

  • Methodological Answer : The SMD solvation model (density-functional theory) calculates solvation free energies using bulk solvent descriptors (dielectric constant, surface tension). For example, polar aprotic solvents (DMF, DMSO) exhibit higher solubility due to strong dipole interactions with the bromomethyl group. MD simulations (e.g., GROMACS) model solute-solvent dynamics, while COSMO-RS predicts partition coefficients for extraction optimization .

Q. How can hydrogen-bonding networks and molecular packing be analyzed from crystallographic data?

  • Methodological Answer :

  • Mercury Software : Visualizes hydrogen bonds (e.g., N-H···N interactions) and π-stacking distances. For this compound, chains along the a-axis are stabilized by N1-H1···N2 bonds (2.89 Å) .
  • PLATON : Analyzes void volumes and packing coefficients to assess crystallographic density.
  • SHELXL Constraints : Restraints on thermal parameters (e.g., ISOR) improve refinement of disordered bromomethyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.